Lyngbyabellin D
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H55Cl2N3O13S2 |
|---|---|
Molecular Weight |
896.9 g/mol |
IUPAC Name |
[(2R,3S)-7,7-dichloro-1-[(1R,2S)-2-hydroxy-1-(4-methoxycarbonyl-1,3-thiazol-2-yl)-2-methylbutoxy]-2-methyl-1-oxooctan-3-yl] 2-[(1R)-2-[(3R,4S)-3-acetyloxy-4-(butanoylamino)-5-methylhexanoyl]oxy-1-hydroxyethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C38H55Cl2N3O13S2/c1-10-13-28(46)43-30(20(3)4)27(54-22(6)44)16-29(47)53-17-25(45)32-41-24(19-57-32)36(50)55-26(14-12-15-38(8,39)40)21(5)34(48)56-31(37(7,51)11-2)33-42-23(18-58-33)35(49)52-9/h18-21,25-27,30-31,45,51H,10-17H2,1-9H3,(H,43,46)/t21-,25-,26+,27-,30+,31+,37+/m1/s1 |
InChI Key |
VDFRHOQVEAPBIB-JSFAYXRVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@H]([C@@H](CC(=O)OC[C@H](C1=NC(=CS1)C(=O)O[C@@H](CCCC(C)(Cl)Cl)[C@@H](C)C(=O)O[C@@H](C2=NC(=CS2)C(=O)OC)[C@](C)(CC)O)O)OC(=O)C)C(C)C |
Canonical SMILES |
CCCC(=O)NC(C(C)C)C(CC(=O)OCC(C1=NC(=CS1)C(=O)OC(CCCC(C)(Cl)Cl)C(C)C(=O)OC(C2=NC(=CS2)C(=O)OC)C(C)(CC)O)O)OC(=O)C |
Synonyms |
lyngbyabellin D |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Lyngbyabellin D
Historical Context of Lyngbyabellin D Discovery
The discovery of this compound emerged from extensive research into the secondary metabolites produced by marine cyanobacteria, organisms recognized for their capacity to synthesize a vast array of structurally unique and biologically active compounds. si.edu Specifically, this compound was identified during continued investigations of a particular strain of Lyngbya sp. collected in Guam. si.edunih.gov These studies were part of a broader effort to characterize cytotoxins from marine cyanobacteria. core.ac.uk
The discovery, reported in 2003, was significant as it added to the growing family of lyngbyabellin compounds. nih.gov The isolation of this compound from a cyanobacterium provided further evidence for the hypothesis that many complex molecules previously found in marine animals, such as the sea hare Dolabella auricularia, are of cyanobacterial origin, likely accumulated through the food chain. core.ac.uk
| Discovery Summary: this compound | |
| Year of Discovery | 2003 |
| Primary Organism | Lyngbya sp. (cyanobacterium) |
| Collection Location | Guam |
| Research Context | Investigation of cytotoxic secondary metabolites from marine cyanobacteria. |
| Significance | Expanded the lyngbyabellin family and supported the theory of a cyanobacterial origin for related compounds found in marine fauna. |
Natural Sources of this compound
This compound was originally isolated from a field-collected strain of the marine cyanobacterium Lyngbya sp. si.edunih.gov The lyngbyabellin family of compounds as a whole is predominantly sourced from filamentous marine cyanobacteria. researchgate.net While this compound's initial isolation was from Lyngbya, related compounds have been discovered in genera that are phylogenetically close, such as Moorea and Okeania. researchgate.netnih.govresearchgate.net These genera were established following taxonomic re-classification of the highly diverse Lyngbya morphotype. nih.govmdpi.com Species within these three genera are known to be prolific producers of diverse secondary metabolites, including various lyngbyabellins. researchgate.netresearchgate.net
| Cyanobacterial Sources of Lyngbyabellins |
| Lyngbya spp. |
| Moorea spp. (e.g., Moorea bouillonii, Moorea producens) |
| Okeania spp. |
There is a well-established dietary link between certain marine herbivores and cyanobacteria. The sea hare Dolabella auricularia is a notable example. wikipedia.org This organism was the original source from which related compounds, such as dolabellin, were isolated. researchgate.netnih.govresearchgate.net The structural similarity between the dolastatins and dolabellins from the sea hare and the lyngbyastatins and lyngbyabellins from cyanobacteria led researchers to propose that the cyanobacteria are the true producers of these metabolites. nih.govacs.org The sea hare is believed to accumulate these compounds from grazing on cyanobacteria like Lyngbya. nih.govtib.eu The isolation of this compound directly from Lyngbya sp. strongly reinforces this hypothesis, suggesting that compounds found in Dolabella auricularia are often of cyanobacterial origin. core.ac.uk
Cyanobacterial Genera (e.g., Lyngbya spp., Moorea spp., Okeania spp.)
Isolation Methodologies
The isolation of this compound was achieved through a multi-step process involving extraction and chromatographic separation. si.edu The process began with large re-collections of the cyanobacterial biomass from Guam. si.edu
Extraction: The freeze-dried cyanobacterium was first extracted to obtain a lipophilic extract. acs.org In related isolations, a common method involves extraction with a solvent mixture such as dichloromethane-ethyl acetate-methanol (1:1:1). acs.org
Solvent Partitioning: The crude extract was then subjected to solvent partitioning to separate compounds based on their polarity. For instance, a partition between hexanes and 80% aqueous methanol (B129727) is a typical step. acs.org
Chromatography: The fraction containing the target compounds was further purified using a series of chromatographic techniques. The isolation of this compound involved the use of reversed-phase high-performance liquid chromatography (RP-HPLC). si.edu A specific fraction from a preliminary separation, which contained a mixture of apratoxin A, lyngbyastatin 2, lyngbyabellin A, and this compound, was subjected to RP-HPLC on an Ultracarb column to separate the components and yield pure this compound. si.edu The compound was isolated in very small quantities, approximately 3 x 10⁻⁴% of the cyanobacterium's dry weight. si.edu
Structural Features and Core Scaffolds of this compound
The gross structure of this compound was determined primarily through extensive spectroscopic analysis. nih.gov
Spectroscopic Analysis: Standard 2D Nuclear Magnetic Resonance (NMR) techniques, including COSY and HMBC experiments, were instrumental in deducing the planar structure of the molecule. si.edunih.gov
Key Structural Units: this compound is a depsipeptide. A distinctive and rare feature of its structure is the presence of a 4-amino-3-hydroxy-5-methylhexanoic acid unit. nih.gov The absolute and relative configuration of this specific unit was determined through chemical degradation to the corresponding α-amino acid and by analyzing Nuclear Overhauser Effect (NOE) correlations in the NMR data. nih.gov
Family Resemblance: Like other members of the lyngbyabellin family, its structure is related to dolabellin. researchgate.net Many lyngbyabellins are characterized by the presence of thiazole (B1198619) rings and a chlorinated fatty acid chain. researchgate.netfrontiersin.org For example, Lyngbyabellin A contains two functionalized thiazole carboxylic acid units and a dichlorinated β-hydroxy acid. nih.govacs.org
| Structural Elucidation of this compound | |
| Primary Method | 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (COSY, HMBC, NOE) |
| Molecular Class | Depsipeptide |
| Key Structural Features | Contains a rare 4-amino-3-hydroxy-5-methylhexanoic acid unit. nih.gov |
| Stereochemistry Determination | Chemical degradation and comparison with standards; analysis of NOE correlations. nih.gov |
The biosynthesis of this compound, like most complex metabolites from these cyanobacteria, is believed to follow a hybrid pathway involving both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). core.ac.ukfrontiersin.orgmdpi.com
Peptide Components: The amino acid-derived portions of the molecule are assembled by large, modular NRPS enzyme complexes. nih.govacs.org
Polyketide Components: The fatty acid-like chains and other carbon-rich sections are constructed by PKS modules, which sequentially condense small carboxylic acid units. frontiersin.orgmdpi.com
This mixed biosynthetic origin is responsible for the remarkable structural diversity observed in cyanobacterial natural products, combining features of both peptides and polyketides to create complex and often highly modified molecules like this compound. mdpi.com
Characteristic Subunits (e.g., Thiazole Rings, Chlorinated Fatty Acid Residues)
The structure of this compound, a member of the lyngbyabellin family of cytotoxic lipopeptides, is distinguished by several characteristic chemical moieties. These include the presence of two 2-alkylthiazole-4-carboxylate rings, a feature consistent with other lyngbyabellins. frontiersin.orgsi.edu The presence of these thiazole rings is indicated by downfield singlets in the 1H NMR spectrum at δH 8.22 and 8.17, corresponding to H-22 and H-4 respectively, and is supported by a UV absorption at 223 nm. si.edu
A key feature of the lyngbyabellin family, also present in this compound, is a chlorinated fatty acid residue. frontiersin.orgmdpi.com Specifically, this compound contains a 7,7-dichloro-3-acyloxy-2,2-dimethyloctanoic acid residue, a structural element it shares with lyngbyabellins A and B. frontiersin.org The gem-dichloro group is a distinctive feature of the lyngbyabellins. nih.gov The presence of this chlorinated unit is suggested by a quaternary carbon signal at δC 90.1 (C-17) and a downfield methyl singlet at δH 2.12 (H-18) in the NMR spectra. si.edu
Furthermore, this compound incorporates a rare γ-amino-β-hydroxy acid unit. researchgate.net The structure also includes a glyceric acid-derived moiety. si.edu An ester linkage connects a C7H12NO2 unit to the β-hydroxyl group of this glyceric acid-derived portion, as determined by HMBC correlation to C-26. si.edu
Stereochemical Characterization
The absolute stereochemistry of this compound has been meticulously determined through a combination of chemical degradation, chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NOE) experiments. si.edunih.gov The stereochemical assignment for this compound is 6R,7S,12R,13S,24R,28S,29S. si.educore.ac.uk
The stereochemistry of the 4-amino-3-hydroxy-5-methylhexanoic acid unit was established through degradation to the corresponding α-amino acid and analysis of NOE correlations. nih.gov Specifically, the absolute configuration of C-29 was determined to be derived from L-valine after acid hydrolysis, subsequent ozonolysis with oxidative workup, and analysis by chiral HPLC. si.edu An 8.4 Hz coupling constant between H-28 and H-29 facilitated the determination of the relative configuration through an NOE experiment showing a correlation between 29-NH and H-27. si.educore.ac.uk
For the 3-hydroxy-2,2-dimethyloctanoic acid (Dhmp) and glyceric acid units, their stereochemistry was established by comparison with synthetic standards via chiral HPLC after hydrolysis. si.edu This analysis confirmed the configurations as 6R,7S for the Dhmp unit and 24R for the glyceric acid moiety. si.edu
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
The comprehensive structural elucidation of this compound was accomplished through the application of a suite of advanced spectroscopic and chromatographic methods. si.edunih.gov
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) and high-resolution matrix-assisted laser desorption/ionization mass spectrometry (HR-MALDI-MS) were instrumental in determining the molecular formula and identifying key structural fragments. si.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard two-dimensional (2D) NMR techniques were fundamental to deducing the gross structure of this compound. si.edunih.gov These experiments, including COSY, HMBC, and NOE, were performed on a Varian Unity INOVA 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, using CDCl3 as the solvent. si.edu The data from these analyses provided the necessary correlations to piece together the complex cyclic depsipeptide structure. si.edu
Chromatography: High-performance liquid chromatography (HPLC) was crucial for both the isolation and the stereochemical analysis of this compound. si.edu Chiral HPLC, in particular, was employed to determine the absolute stereochemistry of the amino acid-derived units after chemical degradation (ozonolysis and acid hydrolysis) by comparison with authentic standards. si.edu
Other Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectra, recorded on a Perkin-Elmer 1600 FTIR instrument, indicated the presence of hydroxyl and amide functionalities. si.edunih.gov
Ultraviolet (UV) Spectroscopy: UV spectra, obtained using a Hewlett-Packard 8453 spectrophotometer, showed an absorption at 223 nm, which is characteristic of the 2-alkylthiazole-4-carboxylate rings. si.edu
Polarimetry: The optical rotation was measured on a Jasco-DIP-700 polarimeter. si.edu
The collective data from these advanced techniques provided a complete and unambiguous structural and stereochemical assignment for this compound. si.edunih.gov
Biosynthetic Pathways of Lyngbyabellin D
Genomic and Enzymatic Basis of Lyngbyabellin Biosynthesis
The genetic blueprint for lyngbyabellin synthesis is located in a dedicated biosynthetic gene cluster (BGC). rsc.orgacs.org Research into the highly similar hectochlorin (B1195744) biosynthetic pathway provides significant insight into the genetic and enzymatic organization for lyngbyabellins. rsc.org The lyngbyabellin gene cluster is a large locus, spanning over 50 kilobases, that encodes a suite of enzymes responsible for constructing the molecule from simple precursors. rsc.org These enzymes are primarily large, multifunctional proteins known as Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS), which function together in a hybrid system. theses.czresearchgate.net The gene cluster for lyngbyabellin A, a closely related analogue, contains genes designated lynA, lynB, lynD, lynE, and lynF, which show high sequence identity to the corresponding genes in the hectochlorin (hct) cluster. rsc.org This high degree of similarity suggests a conserved biosynthetic logic for the core structures of these molecules.
Nonribosomal Peptide Synthetases (NRPSs) are modular enzymatic assembly lines responsible for the synthesis of peptide chains without the use of ribosomes. nih.gov In the biosynthesis of lyngbyabellins, NRPS modules are tasked with the selection, activation, and incorporation of specific amino acid and hydroxy acid building blocks. rsc.orgtheses.cz
Each NRPS module is typically composed of several domains, each with a distinct catalytic function:
Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific substrate (e.g., an amino acid) by converting it into an aminoacyl-adenylate at the expense of ATP. nih.govtheses.cz
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated substrate is then covalently tethered as a thioester to a phosphopantetheinyl arm attached to the PCP domain. theses.cz This tethering allows the substrate to be shuttled between the various catalytic domains of the module.
Condensation (C) Domain: This domain catalyzes the formation of a peptide bond by joining the upstream, growing peptide chain (tethered to the preceding module's PCP domain) with the amino acid tethered to its own module's PCP domain. nih.govtheses.cz
In the biosynthesis of lyngbyabellin A, the NRPS module LynF is a trimodular enzyme that incorporates glycine, isoleucine, and cysteine. rsc.org The cysteine residue subsequently undergoes cyclization and oxidation to form a thiazole (B1198619) ring, a characteristic feature of lyngbyabellins. rsc.org Similarly, other NRPS modules in the assembly line incorporate residues such as 2,3-dihydroxyisovaleric acid (DHIV). rsc.orgacs.org The specificity of the A-domains within each module ensures the correct sequence of monomers is assembled into the final product.
Polyketide Synthases (PKSs) are analogous to NRPSs but are responsible for synthesizing polyketide chains through the sequential condensation of short-chain carboxylic acid units, typically acetate (B1210297) or propionate. frontiersin.orgtheses.cz In lyngbyabellin biosynthesis, PKS modules are responsible for constructing the chlorinated fatty acid side chain, a hallmark of this family of compounds. nih.govfrontiersin.org
Type I PKS modules contain a set of core domains:
Acyltransferase (AT) Domain: Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein domain. rsc.org
Acyl Carrier Protein (ACP) Domain: Similar to the PCP domain in NRPS, it carries the growing polyketide chain and the extender units via a thioester linkage. rsc.org
β-Ketoacyl-ACP Synthase (KS) Domain: Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, elongating the chain by two carbons. rsc.org
Additional tailoring domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), can be present within a module to modify the β-keto group, leading to structural diversity in the final polyketide chain. rsc.org A C-methyltransferase (CM) domain is also present in the lyngbyabellin PKS module to add a methyl group. rsc.org
Lyngbyabellin D is a product of a hybrid NRPS-PKS biosynthetic pathway, where both types of enzymatic machinery are integrated into a single, seamless assembly line. rsc.orgtheses.cz The biosynthesis begins on a PKS module to form the fatty acid component, which is then passed to a series of NRPS modules for the addition of amino and hydroxy acids. rsc.org This integration allows for the creation of complex molecules with both peptide and polyketide characteristics, a common strategy in microbial secondary metabolism. acs.orgresearchgate.net The gene cluster encodes for both PKS and NRPS enzymes, and their modular arrangement dictates the final structure of the natural product. rsc.orgacs.org The hand-off of the growing intermediate from a PKS module to an NRPS module is a critical step, catalyzed by the C-domain of the first NRPS module, which accepts the polyketide chain from the last PKS ACP domain.
Role of Polyketide Synthases (PKS)
Key Enzymatic Transformations in this compound Biosynthesis
Beyond the core chain elongation, the biosynthesis of this compound involves several crucial enzymatic transformations that install its unique chemical functionalities. These reactions are catalyzed by specialized enzymes encoded within the lyn gene cluster.
The biosynthesis of the lyngbyabellin carbon skeleton is initiated by a specialized loading module. rsc.org In the highly related hectochlorin and lyngbyabellin A pathways, this process begins with the enzyme LynA (or HctA), which functions as an acyl-ACP synthetase. rsc.org LynA activates a molecule of hexanoic acid, which serves as the starter unit for the entire assembly line. rsc.org This activated hexanoic acid is loaded onto an acyl carrier protein (ACP), preparing it for subsequent modifications, most notably halogenation. rsc.org This lipoinitiation strategy, where a fatty acid is the first building block, is a common feature in the biosynthesis of lipopeptides. theses.cz
A defining chemical feature of many lyngbyabellins, including this compound, is the presence of a gem-dichloro group on the fatty acid chain. nih.govnih.gov This unique dichlorination is an early and critical step in the biosynthetic pathway. Following the loading of hexanoic acid onto the ACP, the enzyme LynB (or HctB) catalyzes the halogenation. rsc.org LynB is a non-heme Fe(II)/α-ketoglutarate-dependent halogenase. rsc.org This enzyme specifically installs two chlorine atoms onto the penultimate carbon (C-7) of the hexanoyl-ACP intermediate, creating the characteristic 7,7-dichloro moiety. nih.govrsc.org This gem-dichlorination event is followed by a single PKS extension module (catalyzed by LynD/HctD), which adds an acetate unit and a methyl group to complete the formation of the 7,7-dichloro-2-methyloctanoate starter unit that is a key component of the final lyngbyabellin structure. nih.govrsc.org
Thiazole Ring Formation
The biosynthesis of the characteristic thiazole ring in this compound, a structural feature common to many members of the lyngbyabellin family, is a multi-step enzymatic process. This process occurs within the nonribosomal peptide synthetase (NRPS) assembly line. The formation of the thiazole moiety begins with the incorporation of a cysteine residue by an NRPS module. rsc.org
The currently accepted model for thiazole ring formation, based on studies of related cyanobacterial metabolites like lyngbyapeptin B and hectochlorin, involves the following key steps:
Cyclization: A dedicated cyclization (Cy) domain within the NRPS module catalyzes the initial heterocyclization of the peptidyl-carrier-protein (PCP)-bound cysteine. This reaction forms a thiazoline (B8809763) ring intermediate. acs.org
Oxidation/Dehydrogenation: Following cyclization, an oxidation (Ox) domain, often a flavin mononucleotide (FMN)-dependent dehydrogenase, oxidizes the thiazoline to a thiazole. rsc.org
Alternative Termination and Modification: In cases where the thiazole is at the C-terminus, as seen in related compounds like lyngbyapeptin B and barbamide (B1252183), a distinct mechanism is employed. acs.org The C-terminal cysteine is first cyclized to a thiazoline. acs.org The entire peptide is then released from the megasynthase, often by a thioesterase (TE) domain, yielding a 2-thiazoline-4-carboxylic acid intermediate. acs.org This intermediate is subsequently acted upon by a nonheme diiron oxygenase, belonging to the LynB7/BarH family of enzymes. acs.orgnih.gov This enzyme catalyzes an oxidative decarboxylation, involving hydroxylation and subsequent dehydration and decarboxylation, to generate the final C-terminal thiazole ring. acs.orgnih.gov
The enzymes responsible for this transformation are encoded within the lyngbyabellin biosynthetic gene cluster (BGC), which shows significant homology to the gene clusters for hectochlorin and other thiazole-containing cyanobacterial peptides. rsc.orgnih.gov
Methylation Reactions
Methylation is a crucial tailoring reaction in the biosynthesis of this compound and its analogues, contributing significantly to their structural diversity. These reactions are catalyzed by methyltransferase (MT) enzymes, which typically utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov
Key methylation events in the biosynthesis of the lyngbyabellin family include:
C-Methylation: During the polyketide synthase (PKS) portion of the assembly, specific C-methyltransferase (CM) domains catalyze the addition of methyl groups to the growing polyketide chain. In the closely related Lyngbyabellin A, a CM domain within the LynD PKS module is responsible for a C-methylation event during an acetate extension. rsc.orgnih.gov Interestingly, in Lyngbyabellin A biosynthesis, a double C-methylation occurs at one position, though the precise biochemical mechanism for this dual modification by a single CM domain is not yet fully understood. rsc.org
O-Methylation: O-methyltransferase (OMT) domains are responsible for methylating hydroxyl groups. This is exemplified in the biosynthesis of the methyl vinyl ether moiety found in related compounds, where an OMT domain methylates a β-oxo group on an acetoacetyl-ACP intermediate. acs.orgnih.gov
N-Methylation: N-methyltransferase (NMT) domains, often embedded within NRPS adenylation (A) domains, catalyze the methylation of amide nitrogens in the peptide backbone. acs.orgnih.gov
Ester Methylation: In some linear lyngbyabellins, a terminal carboxylic acid is found as a methyl ester. This is proposed to be the result of a post-assembly line modification catalyzed by a SAM-dependent methyltransferase, rather than an artifact of isolation methods using methanol (B129727). nih.govcore.ac.uk
The specific pattern of methylation in this compound is determined by the number, position, and substrate specificity of the various methyltransferase domains encoded in its unique biosynthetic gene cluster.
Comparative Biosynthetic Analysis within the Lyngbyabellin Family
The structural diversity observed within the lyngbyabellin family is a direct reflection of variations in their underlying biosynthetic gene clusters (BGCs). Comparative analysis of these BGCs reveals a high degree of conservation in the core modules, interspersed with key points of divergence that lead to the array of chemical structures.
The BGC for Lyngbyabellin A, for instance, is highly homologous to that of hectochlorin, another potent cytotoxic lipopeptide. rsc.orgnih.gov The initial genes responsible for activating the fatty acid starter unit, subsequent halogenation, and the first polyketide extension (encoded by lynA, lynB, and lynD) share very high sequence identity (93-98%) with their hectochlorin counterparts (hctA, hctB, and hctD). rsc.org The pathways diverge significantly after this point, with different NRPS modules incorporating distinct amino acid and hydroxy acid building blocks, leading to the final structural differences between the two macrolides. rsc.org
Within the lyngbyabellin family itself, variations in tailoring enzymes account for the differences between analogues:
Chlorination: Lyngbyabellin K contains two chlorine atoms, whereas Lyngbyabellin L possesses only one, indicating differences in the activity or presence of specific halogenase enzymes. frontiersin.orgnih.gov
Side Chains and Termini: The presence of different side chains or terminal residues, such as the unusual N,N-dimethylvaline terminus in Lyngbyabellin N, points to the action of different or modified NRPS modules and tailoring enzymes like N-methyltransferases. nih.gov
Linear vs. Cyclic Structures: The isolation of both cyclic and linear lyngbyabellins (e.g., Lyngbyabellin M) suggests variations in the final release mechanism from the megasynthase. nih.govnih.gov Cyclic compounds are typically released via the action of a terminal thioesterase (TE) or cyclization (Cy) domain that catalyzes macrolactamization, while linear esters may be generated by SAM-dependent methyltransferases acting on the terminal carboxyl group. nih.govcore.ac.uk
These comparative analyses highlight how subtle genetic modifications—such as gene duplication, domain swapping, or point mutations within catalytic domains—can lead to a significant expansion of chemical diversity from a common biosynthetic template. rsc.org
Strategies for Biosynthetic Engineering and Yield Enhancement (Conceptual)
The low natural abundance of lyngbyabellins presents a significant challenge for further research and development. Biotechnological strategies aimed at enhancing production are therefore of great interest. These conceptual approaches focus on manipulating the biosynthetic pathway at the genetic level.
Heterologous Expression: A primary strategy involves transferring the entire this compound biosynthetic gene cluster (BGC) from its native producer, a slow-growing cyanobacterium, into a more tractable and fast-growing host organism. nih.govmdpi.com
Chassis Selection: Potential hosts include the bacterium E. coli or other cyanobacterial strains like Anabaena sp. or the fast-growing Synechococcus elongatus UTEX 2973. mdpi.com The success of this approach can be host-dependent, as demonstrated by the high-yield production of cryptomaldamide only in an Anabaena host. mdpi.com The heterologous expression of the related barbamide BGC in Streptomyces venezuelae serves as a successful proof-of-concept for this cross-phylum transfer. frontiersin.org
Promoter Engineering: Yield can be significantly improved by placing the BGC under the control of strong, inducible promoters specific to the chosen host, allowing for controlled and high-level expression of the biosynthetic enzymes. nih.gov
Metabolic Engineering of the Host: Optimizing the host's metabolism can further boost yields by increasing the supply of necessary precursors for lyngbyabellin biosynthesis. mdpi.com This can involve engineering the host's primary metabolism to overproduce specific acyl-CoA extenders, amino acids (like cysteine), and the methyl group donor S-adenosyl-L-methionine (SAM). nih.gov
Pathway Engineering and Synthetic Biology:
Refactoring and Optimization: The BGC itself can be "refactored" by optimizing codon usage for the heterologous host and removing non-essential DNA sequences to improve transcriptional and translational efficiency. mdpi.com
Combinatorial Biosynthesis: Knowledge of the modular nature of PKS/NRPS systems allows for the rational engineering of the assembly line to create novel lyngbyabellin analogues. acs.org This could involve swapping domains or modules to incorporate different building blocks. However, this requires a detailed understanding of the protein-protein interactions governed by specific "docking domains" that ensure the orderly transfer of intermediates between modules. acs.orgucsd.edu
Activating Silent BGCs: Many cyanobacteria harbor "silent" BGCs that are not expressed under standard laboratory conditions. mdpi.com Techniques such as ribosome engineering or the introduction of pathway-specific transcriptional activators could be used to awaken the native this compound pathway, increasing yields without the need for heterologous expression.
These strategies, while conceptual for this compound itself, are based on successful applications in the production of other complex cyanobacterial natural products and represent a promising avenue for securing a sustainable supply of this potent compound. nih.govmdpi.com
Synthetic Approaches to Lyngbyabellin D and Its Analogues
Retrosynthetic Analysis Strategies
A retrosynthetic analysis of Lyngbyabellin D reveals several logical disconnections for a convergent synthesis. The macrocyclic structure, a depsipeptide, contains both ester and amide linkages that are potential sites for the final ring-closing reaction (macrocyclization). The molecule can be deconstructed into three or four key fragments, a common strategy for complex natural products.
A plausible retrosynthetic pathway would involve:
Macrolactamization or Esterification: The primary disconnection is at the macrocyclic junction, typically an amide (lactam) or ester (lactone) bond. Given the structure, a macrolactamization between the carboxylic acid of the N-terminal thiazole (B1198619) unit and the amine of the modified valine unit is a viable strategy.
Peptide Couplings: The linear precursor can be disconnected at the various amide bonds linking the amino acid and thiazole-containing fragments.
Fragment Disconnection: This leads to the identification of key building blocks that can be synthesized independently. For this compound, these fragments are:
A functionalized thiazole carboxylic acid unit derived from L-cysteine and glyceric acid.
A second, distinct thiazole carboxylic acid unit.
A unique γ-amino-β-hydroxy acid residue. researchgate.net
A modified valine unit. si.edu
The polyketide-derived fatty acid side chain.
This convergent approach allows for the parallel synthesis of complex fragments, which are then coupled together in the final stages.
Total Synthesis Methodologies for this compound
Methodologies for the total synthesis of this compound would logically follow the pathways established for its analogues, focusing on a convergent assembly of stereochemically defined fragments followed by a carefully planned macrocyclization.
The stereochemistry of this compound has been determined as 6R,7S,12R,13S,24R,28S,29S, presenting a significant challenge that requires precise control during synthesis. core.ac.uk
Thiazole Fragments: The chiral thiazole rings, common motifs in this class of compounds, are often synthesized from amino acids like cysteine or serine. researchgate.net For example, the condensation of an L-cysteine ester with a chiral aldehyde, followed by oxidation of the resulting thiazolidine (B150603) using manganese dioxide (MnO₂), is a well-established method to produce the chiral thiazole core enantiomerically pure. researchgate.netnih.gov
Polyketide Fragments: The synthesis of the chiral centers within the polyketide-derived portions often relies on established asymmetric reactions. The synthesis of an α,β-dihydroxy-β-methylpentanoic acid fragment, related to a component of this compound, has been achieved using Sharpless asymmetric dihydroxylation with AD-mix-α on an unsaturated ester precursor. si.educore.ac.uk Another powerful technique is the use of chiral oxazaborolidinone-mediated aldol (B89426) reactions to control the stereoselective formation of β-hydroxy acid moieties, a method used in the synthesis of Lyngbyabellin A. capes.gov.brresearchgate.net
γ-Amino-β-hydroxy Acid Unit: This rare amino acid unit is a distinguishing feature of this compound. researchgate.net Its synthesis would require a dedicated asymmetric route, potentially involving stereoselective amination and hydroxylation reactions to install the required (28S, 29S) configuration. The relative stereochemistry between H-28 and H-29 was initially determined through NOE correlations. si.edu
The final and often most challenging step in the synthesis is the macrocyclization to form the large ring. Due to the entropic penalty of closing a large, flexible linear precursor, this step requires high-dilution conditions and efficient coupling reagents. mdpi.com
For related lyngbyabellins, macrolactamization (the formation of a cyclic amide bond) has been a successful strategy. researchgate.net Reagents such as Diphenylphosphoryl azide (B81097) (DPPA) and Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) have been effectively used to facilitate this ring closure. researchgate.net In the synthesis of Lyngbyabellin A, macrolactamization using DPPA yielded the cyclic core. researchgate.net The choice of the cyclization site is critical to minimize side reactions and avoid epimerization of adjacent chiral centers.
| Strategy | Reagent Example | Application in Analogue Synthesis | Reference |
| Macrolactamization | Diphenylphosphoryl azide (DPPA) | Formation of the macrocyclic amide bond in Lyngbyabellin A. | researchgate.net |
| Macrolactamization | Pentafluorophenyl diphenylphosphinate (FDPP) | Alternative reagent for Lyngbyabellin A cyclization, offering improved yields. | researchgate.net |
Asymmetric Synthesis of Chiral Centers and Key Fragments
Synthesis of Structurally Modified this compound Analogues and Derivatives
The synthesis of analogues is critical for exploring the full therapeutic potential of a natural product. A flexible, convergent synthetic route is ideal for this purpose, as it allows for the substitution of individual fragments with modified versions. For the lyngbyabellin family, synthetic efforts have produced various analogues by altering key structural features. rsc.org
Modifications could include:
Modifying the Thiazole Rings: Replacing the thiazole rings with other heterocycles (e.g., oxazoles, thiazolines) or altering their substitution patterns can probe their importance for target binding.
Varying the Peptide Core: Substituting the amino acid residues within the macrocycle can influence the molecule's conformation and hydrogen bonding network.
Simplifying the Structure: Creating acyclic (ring-opened) versions or derivatives lacking certain stereocenters can help identify the minimal structural requirements for biological activity. nih.gov
Chemical Modifications for Elucidating Structure-Activity Relationships
Structure-activity relationship (SAR) studies are essential for identifying the pharmacophore of the lyngbyabellin family and for designing new derivatives with improved properties. By synthesizing and testing a series of chemically modified analogues, researchers can determine which parts of the molecule are essential for its cytotoxic effects. mdpi.com
Studies on the lyngbyabellin family have revealed several key SAR insights:
The Macrocycle is Crucial: Acyclic (linear) versions of lyngbyabellins are generally reported to be significantly less cytotoxic than their corresponding cyclic counterparts, indicating that the pre-organized conformation of the macrocycle is critical for activity. nih.govresearchgate.net
The Side Chain Enhances Potency: The presence of the fatty acid side chain generally increases cytotoxicity. nih.govresearchgate.net
Structural Integrity Matters: Even minor changes to the stereochemistry or functional groups can lead to a significant loss of activity, highlighting the specific nature of the interaction with its biological target, the actin cytoskeleton. researchgate.netresearchgate.net
These findings guide the rational design of new analogues, focusing on preserving the macrocyclic core while allowing for modifications at the periphery to fine-tune activity and other properties.
| Structural Feature | Modification | Impact on Cytotoxicity | Reference |
| Macrocycle | Ring-opening (Acyclic Analogue) | Decreased activity | nih.govresearchgate.net |
| Side Chain | Absence of the side chain | Decreased activity | nih.govresearchgate.net |
| Overall Structure | Alteration of stereocenters or functional groups | Can lead to significant changes in activity | researchgate.net |
Biological Activities and Molecular Mechanisms of Action of Lyngbyabellin D
In Vitro Cytotoxic and Antiproliferative Activities
Lyngbyabellin D has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines in laboratory settings. These activities are crucial indicators of its potential as an anticancer agent.
Activity Spectrum Across Various Cancer Cell Lines
This compound has shown notable potency against several types of cancer cells. It has an IC50 value of 0.1 µM against the KB cell line, a human carcinoma of the nasopharynx. The broader family of lyngbyabellins has been tested against a range of cancer cell lines, revealing a wide spectrum of activity. For instance, related compounds have shown cytotoxicity against breast cancer (MCF7), lung cancer (NCI-H460), colon cancer (LoVo, HT-29, HCT116), neuroblastoma (neuro-2a), and cervical carcinoma (HeLa) cells. nih.govresearchgate.netmdpi.commdpi.com
The cytotoxic effects of various lyngbyabellins on different cancer cell lines are summarized below:
| Lyngbyabellin Derivative | Cancer Cell Line | Activity (IC50/LC50) |
| Lyngbyabellin A | KB, LoVo | 0.03 µg/mL, 0.50 µg/mL |
| Lyngbyabellin B | KB, LoVo | 0.10 µg/mL, 0.83 µg/mL |
| This compound | KB | 0.1 µM |
| Lyngbyabellin E | NCI-H460, Neuro-2a | 0.4 µM, 1.2 µM |
| Lyngbyabellin F | NCI-H460, Neuro-2a | 1.0 µM, 1.8 µM |
| Lyngbyabellin G | NCI-H460, Neuro-2a, MCF7 | 2.2 µM, 4.8 µM, 120 µM |
| Lyngbyabellin H | NCI-H460, Neuro-2a, MCF7 | 0.2 µM, 1.4 µM, 9 µM |
| Lyngbyabellin I | NCI-H460, Neuro-2a | 1.0 µM, 0.7 µM |
| Lyngbyabellin N | HCT116, NCI-H460 | 40.9 nM, 0.0048–1.8 µM |
Comparative Potency Analysis with Related Lyngbyabellins and Other Cyanobacterial Metabolites
The potency of lyngbyabellins is closely tied to their chemical structure. nih.gov Studies comparing different lyngbyabellin variants have revealed that cyclic structures with a side chain are generally the most cytotoxic. nih.gov Acyclic lyngbyabellins tend to be less potent than their cyclic counterparts, and the presence of a side chain often enhances cytotoxicity. nih.govresearchgate.net
For example, lyngbyabellin B is slightly less cytotoxic than lyngbyabellin A against KB and LoVo cells. mdpi.com In another study, lyngbyabellin H was found to be more potent against MCF7 breast cancer cells than lyngbyabellins G and P. researchgate.net Furthermore, lyngbyabellin N has shown strong cytotoxic activity against HCT116 colon cancer cells, while other related lyngbyabellins like K, L, and M were inactive. researchgate.netfrontiersin.org
When compared to other cyanobacterial metabolites, lyngbyabellins stand out for their potent cytotoxic effects. For instance, dolastatin 10, another powerful anticancer agent from cyanobacteria, has an IC50 of 0.1 nM against certain cancer cells. researchgate.net While some lyngbyabellins exhibit cytotoxicity in the nanomolar range, others are effective at low micromolar concentrations. researchgate.netmdpi.com This positions the lyngbyabellin family as a significant group of bioactive compounds with potential for further investigation.
Cellular and Molecular Mechanisms of Action
The anticancer effects of this compound and its relatives stem from their ability to interfere with fundamental cellular processes. These mechanisms include disrupting the cellular skeleton, triggering programmed cell death, and halting the cell division cycle.
Actin Cytoskeleton Disruption and Microfilament Network Modulation
A primary mechanism of action for the lyngbyabellin family is the disruption of the actin cytoskeleton. mdpi.commdpi.com The actin cytoskeleton is a dynamic network of protein filaments called microfilaments, which are essential for maintaining cell shape, movement, and division. nih.gov Lyngbyabellins act as actin-disrupting agents, leading to the breakdown of this microfilament network. nih.govresearchgate.net This disruption has been observed in various cell types, including A-10 smooth muscle cells, where lyngbyabellin A caused a loss of the microfilament network. researchgate.net The ability to interfere with actin polymerization is a key feature of their cytotoxic activity. mdpi.com
Induction of Cellular Apoptosis Pathways
The disruption of the actin cytoskeleton and other cellular functions by lyngbyabellins ultimately leads to the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Apoptosis is a natural and controlled process that eliminates damaged or unwanted cells. By triggering apoptosis, lyngbyabellins can effectively kill cancer cells. mdpi.comnih.gov Several studies have pointed to apoptosis as a key outcome of lyngbyabellin treatment, often as a consequence of the cell's inability to complete mitosis. nih.govnih.gov The induction of apoptosis is a desirable trait for anticancer drugs as it is a clean and organized form of cell death that avoids inflammation. nih.govsemanticscholar.org
Impact on Cell Cycle Progression (e.g., Mitotic Arrest, Binucleation)
Lyngbyabellins have a profound impact on the cell cycle, the series of events that lead to a cell's division and duplication. Specifically, they are known to cause mitotic arrest, meaning they halt the cell division process during mitosis. nih.govmdpi.com The disruption of the actin microfilaments prevents the cell from successfully dividing, leading to an arrest in the G2/M phase of the cell cycle. nih.gov A characteristic feature observed in cells treated with lyngbyabellins is the formation of binucleated cells, where a cell contains two nuclei. nih.govnih.gov This occurs because the cell is unable to complete cytokinesis, the final step of cell division where the cytoplasm divides. researchgate.netresearchgate.net This mitotic arrest and failure of cytokinesis ultimately contribute to the induction of apoptosis. nih.govresearchgate.net
Target Identification and Molecular Interactions
While specific molecular target identification for this compound is not extensively detailed in current literature, studies on closely related lyngbyabellins suggest that their mode of action involves the disruption of the actin cytoskeleton. researchgate.net This class of compounds is recognized for its ability to interfere with actin polymerization. researchgate.net For instance, Lyngbyabellin A and E have demonstrated potent activity related to actin polymerization. researchgate.net
Computational modeling has been employed to predict interactions for analogues. An in silico docking study of Lyngbyabellin E1 with the human beta-amyloid precursor protein-cleaving enzyme 1 (BACE1) identified potential hydrogen bond interactions with key residues, including THR 72, TYR 198, ASN 233, and THR 232. researchgate.net However, similar computational analyses to identify putative molecular targets for Lyngbyabellin A did not yield conclusive results for proteins associated with Plasmodium. nih.gov The general consensus points towards the actin microfilament network as a primary target for this compound class. researchgate.net
Other Investigated Biological Activities
Beyond their cytotoxic properties, lyngbyabellins have been investigated for a range of other biological effects.
Antifouling Properties (e.g., against Marine Invertebrate Larvae)
Several lyngbyabellin compounds have shown significant antifouling activity. Specifically, Lyngbyabellins G, O, and P have been shown to inhibit the settlement of Amphibalanus amphitrite barnacle larvae. mdpi.comnih.govresearchgate.net This activity underscores the potential ecological role of these compounds.
| Compound | Target Organism | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Lyngbyabellin O | Amphibalanus amphitrite larvae | 0.38 µM | rsc.org |
| Lyngbyabellin P | Amphibalanus amphitrite larvae | 0.73 µM | rsc.org |
Antimalarial Activity (e.g., against Plasmodium falciparum)
The lyngbyabellin family includes members with potent antimalarial properties. Although lyngbyabellins had not been extensively evaluated for antimalarial activity until recently, newer studies have highlighted their potential. nih.gov Lyngbyabellin A, in particular, has demonstrated remarkable potency against the blood stages of Plasmodium falciparum. nih.govfrontiersin.org
| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Lyngbyabellin A | P. falciparum | 0.3 µM | nih.govresearchgate.net |
| Lyngbyabellin A | P. falciparum (blood-stage) | 1.5 nM | nih.govfrontiersin.org |
| Lyngbyabellin G | P. falciparum | 1.1 µM | nih.govresearchgate.net |
| Homohydroxydolabellin | P. falciparum | 6.4 µM (moderate activity) | nih.govresearchgate.net |
The high potency and selectivity of Lyngbyabellin A make this family of compounds a point of interest for further antimalarial drug discovery. nih.govekb.eg
Enzyme Inhibition Profiles (if specific for this compound)
Cyanobacteria are a rich source of secondary metabolites that function as enzyme inhibitors. mdpi.comresearchgate.net However, specific enzyme inhibition profiles for this compound are not clearly defined in the available research. While related compounds have been investigated through computational studies, such as the in silico analysis of Lyngbyabellin E1 and its interaction with BACE1, dedicated enzyme inhibition assays for this compound are not prominently reported. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The biological activity of lyngbyabellins is closely tied to their distinct chemical structures. mdpi.comresearchgate.net
Influence of Side Chain Modifications on Biological Activity
Structure-activity relationship (SAR) studies reveal that modifications to the molecular structure, particularly the presence of a side chain and the cyclic or acyclic nature of the core, have a significant impact on biological function.
For Cytotoxicity : The presence of a side chain tends to increase cytotoxic activity. mdpi.comresearchgate.netscispace.com Furthermore, cyclic lyngbyabellins are generally more cytotoxic than their corresponding acyclic counterparts. researchgate.netmdpi.comresearchgate.net For example, a cyclic lyngbyabellin with a side chain was found to be the most active in one study, while the acyclic form or the absence of a side chain led to decreased cytotoxicity. researchgate.net
For Antifouling Activity : The structural requirements for antifouling activity appear to differ from those for cytotoxicity. The presence of a side chain has been observed to slightly decrease antifouling activity. mdpi.comresearchgate.net The essential feature for this particular biological function appears to be the acyclic nature of the depsipeptide structure. mdpi.comresearchgate.net The flexibility of these acyclic structures may facilitate interactions with the relevant biological targets. mdpi.com
Impact of Cyclic versus Acyclic Structures
The structural conformation of lyngbyabellins, whether cyclic or acyclic, plays a pivotal role in their cytotoxic potency. Research consistently indicates that cyclic lyngbyabellins generally exhibit higher cytotoxicity compared to their acyclic counterparts. researchgate.netnih.gov For instance, the cyclic structure is considered a key feature for potent cytotoxicity. nih.gov However, this is not an absolute rule, as some acyclic lyngbyabellins, including this compound, maintain considerable cytotoxic activity, with reported IC50 values in the sub-micromolar range. This suggests that while cyclization often enhances activity, certain acyclic forms can adopt conformations that allow for effective interaction with their molecular targets. mdpi.com
In contrast to cytotoxicity, the acyclic structure appears to be essential for antifouling activity. researchgate.netmdpi.com Studies have shown that acyclic lyngbyabellins are more effective at inhibiting the settlement of barnacle larvae than their cyclic analogs. nih.gov The flexibility of the acyclic structure may facilitate better interaction with the target molecules responsible for this effect. nih.gov
Role of Specific Functional Groups and Stereochemistry
The chemical structure of this compound is characterized by several unique functional groups that are crucial for its biological activity. These include two thiazole (B1198619) rings and a dichlorinated aliphatic chain. mdpi.commdpi.com The presence of chlorine atoms, in particular, seems to favor the cytotoxicity of lyngbyabellins. mdpi.com
This compound also contains a rare γ-amino-β-hydroxy acid moiety. researchgate.netsci-hub.se The stereochemistry of the molecule is precisely defined, with the assigned configuration being 6R,7S,12R,13S,24R,28S,29S. core.ac.uk This specific spatial arrangement of atoms is critical for its interaction with biological targets. The stereochemistry at the C4 position of the thiazoline (B8809763) ring, for example, has been shown to affect catalytic efficiency in related enzymatic reactions. acs.org
The presence of a side chain is another significant factor influencing the bioactivity of lyngbyabellins. Generally, the addition of a side chain increases cytotoxicity. researchgate.netnih.gov Conversely, for antifouling activity, the presence of a side chain slightly decreases the activity. researchgate.netnih.gov
Identification of Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the lyngbyabellin class of compounds, several key pharmacophoric elements have been identified.
The core structure, including the thiazole rings and the dichlorinated polyketide moiety, is a fundamental component of the pharmacophore responsible for cytotoxicity. encyclopedia.pubuobasrah.edu.iq The ability of some acyclic lyngbyabellins to maintain high cytotoxicity suggests that the linear chain can fold into a conformation that mimics the active shape of the cyclic variants. mdpi.com
For cytotoxicity, the key features are:
Cyclic structure (generally): Enhances potency. nih.gov
Side chain: Increases cytotoxicity. researchgate.netnih.gov
Chlorination: Favors cytotoxic activity. mdpi.com
For antifouling activity, the primary pharmacophoric element is the acyclic structure . researchgate.netmdpi.com The flexibility of this structure is thought to be key to its interaction with the relevant biological targets. nih.gov
Detailed research findings on the cytotoxicity of this compound and related compounds are summarized in the table below.
| Compound | Biological Activity | IC50/LC50 (µM) | Cell Line(s) | Reference(s) |
| This compound | Cytotoxic/Anticancer | 0.1 | KB | nih.govresearchgate.net |
| This compound | Cytotoxic | 0.1–0.4 | Not specified | nih.gov |
| Lyngbyabellin E | Cytotoxic/Anticancer | 0.4–1.2 | H460, Neuro-2a | nih.govresearchgate.net |
| Lyngbyabellin F | Cytotoxic/Anticancer | 1.0–1.8 | H460, Neuro-2a | nih.govresearchgate.net |
| Lyngbyabellin H | Cytotoxic | 0.07 | MCF7 | nih.gov |
| 27-deoxylyngbyabellin A | Cytotoxic | 0.31 | MCF7 | nih.gov |
Future Research Directions and Translational Perspectives
Advanced Mechanistic Elucidation through Omics Technologies
A comprehensive understanding of the molecular mechanisms underpinning the bioactivity of Lyngbyabellin D is paramount for its rational development. While the lyngbyabellin family is known to disrupt the actin cytoskeleton, leading to apoptosis, the precise molecular interactions and downstream signaling cascades remain to be fully elucidated. nih.govnih.govmdpi.comresearchgate.nettheses.cztheses.cznih.gov The application of "omics" technologies offers a powerful avenue to dissect these complex cellular responses with high resolution.
Future research should prioritize the use of integrated omics approaches:
Transcriptomics: RNA sequencing (RNA-Seq) of cancer cell lines treated with this compound can reveal global changes in gene expression. nih.govscispace.comacs.org This can help identify key pathways and biological processes that are perturbed by the compound, offering clues to its mechanism of action beyond actin disruption. For instance, transcriptomic analysis could uncover the upregulation of stress response genes or the downregulation of cell cycle progression markers.
Proteomics: Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can provide a snapshot of the cellular proteome following this compound exposure. scispace.comfrontiersin.org This would enable the identification of protein expression changes and post-translational modifications that are directly or indirectly influenced by the compound. Such studies could pinpoint novel protein targets or downstream effectors of this compound.
Metabolomics: By analyzing the global metabolic profile of cells treated with this compound, researchers can identify alterations in key metabolic pathways. theses.cz This "metabolic footprinting" could reveal dependencies of susceptible cancer cells on specific metabolic routes that are disrupted by the compound, potentially opening up avenues for combination therapies.
Integrating these omics datasets will be crucial for constructing a comprehensive network of this compound's cellular interactions, moving beyond a single-target model to a systems-level understanding of its bioactivity.
Development of Next-Generation Analogues for Optimized Biological Profiles
While this compound exhibits potent cytotoxicity, its development as a therapeutic agent may be hampered by factors such as off-target toxicity or suboptimal pharmacokinetic properties. mdpi.com The synthesis of next-generation analogues is a critical step in addressing these challenges and optimizing its biological profile.
Key strategies for developing improved analogues include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity landscape of the lyngbyabellin scaffold is essential. nih.govmdpi.comacs.orgresearchgate.net By synthesizing a library of analogues with modifications at various positions of the molecule, researchers can identify the key structural motifs responsible for its potent bioactivity and those associated with toxicity. For example, studies on other lyngbyabellins have indicated that the cyclic structure and the presence of a side chain can significantly influence cytotoxicity. nih.govresearchgate.net
Total Synthesis and Chemical Modification: The total synthesis of this compound and its analogues provides a platform for introducing targeted chemical modifications. core.ac.ukacs.orgacs.org This allows for the fine-tuning of its properties, such as enhancing its selectivity for cancer cells, improving its solubility and metabolic stability, and reducing its potential for adverse effects. For instance, modifying the dichlorinated fatty acid side chain or the thiazole (B1198619) rings could lead to analogues with improved therapeutic indices.
The ultimate goal of these efforts is to generate a lead compound with a superior balance of efficacy and safety, making it a more viable candidate for preclinical and clinical development.
Investigation of Novel Bioactivity Screens and Therapeutic Applications (Preclinical)
While the primary reported bioactivity of this compound is its cytotoxicity against cancer cells, its complex structure suggests the potential for a broader range of therapeutic applications. nih.govresearchgate.netsemanticscholar.orgnih.govmdpi.com Future preclinical research should explore these untapped possibilities through novel bioactivity screens.
Promising areas for investigation include:
Expanded Anticancer Screening: Beyond general cytotoxicity, this compound should be evaluated in more sophisticated preclinical cancer models. This includes testing against three-dimensional (3D) tumor spheroids, patient-derived xenografts (PDXs), and models of drug-resistant cancers. semanticscholar.orgmdpi.com Such studies would provide a more accurate prediction of its potential efficacy in a clinical setting.
Anti-inflammatory and Neuroprotective Activities: Chronic inflammation and neuroinflammation are implicated in a wide range of diseases. Given that other marine cyanobacterial metabolites have shown anti-inflammatory and neuroprotective properties, this compound and its analogues should be screened in relevant in vitro and in vivo models. acs.orgnih.govdntb.gov.ua
Antifouling and Antimalarial Potential: The lyngbyabellin family has demonstrated antifouling and antimalarial activities. nih.govmdpi.com Further investigation into the potential of this compound in these areas could lead to the development of novel, non-toxic antifouling agents or new treatments for malaria.
A broader screening approach will not only expand the potential therapeutic utility of this compound but also provide further insights into its mechanisms of action.
Biotechnological Production and Sustainable Supply Strategies
The limited availability of this compound from its natural source, the marine cyanobacterium Lyngbya sp., presents a significant bottleneck for extensive research and potential commercialization. core.ac.ukescholarship.org Developing sustainable and scalable production methods is therefore a critical research priority.
Future strategies should focus on:
Heterologous Expression: The identification and characterization of the this compound biosynthetic gene cluster (BGC) would enable its transfer and expression in a more tractable host organism. mdpi.comresearchgate.netrsc.orgacs.org Hosts such as Escherichia coli or Streptomyces species have been successfully used for the heterologous production of other cyanobacterial natural products and could be engineered to produce this compound in larger quantities. mdpi.comresearchgate.net
Fermentation Optimization: For the native or a heterologous producer, optimizing fermentation conditions is crucial for maximizing yields. This involves fine-tuning parameters such as nutrient composition, temperature, pH, and aeration.
Synthetic Biology Approaches: The application of synthetic biology tools can further enhance production. This could involve refactoring the biosynthetic gene cluster for improved expression, engineering the host's metabolism to increase the supply of precursor molecules, and developing robust and scalable fermentation processes.
A sustainable and cost-effective supply of this compound is a prerequisite for its advancement through the drug development pipeline.
Computational Approaches in this compound Research (e.g., Molecular Modeling, QSAR)
Computational methods are invaluable tools for accelerating drug discovery and development by providing insights into molecular interactions and predicting the properties of new compounds. mdpi.comresearchgate.net
In the context of this compound research, computational approaches can be applied to:
Molecular Modeling and Docking: Given that lyngbyabellins are known to interact with actin, molecular modeling and docking studies can be used to visualize and predict the binding of this compound to its target. nih.govnih.gov This can help to understand the structural basis of its activity and guide the design of new analogues with enhanced binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. mdpi.com By building predictive QSAR models, researchers can prioritize the synthesis of new analogues with the highest probability of improved potency and reduced toxicity.
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. Developing a pharmacophore model for this compound's cytotoxicity would enable the virtual screening of large compound libraries to identify new molecules with similar activity profiles.
The integration of these computational tools into the research workflow will streamline the discovery and optimization of this compound-based therapeutic agents, saving time and resources in the journey towards clinical application.
Q & A
Q. How is Lyngbyabellin D structurally characterized in marine cyanobacteria, and what spectroscopic methods are critical for its identification?
this compound is identified using a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D), high-resolution mass spectrometry (HRMS), and comparative optical rotation analysis. Key structural features, such as geminal dichloro moieties and thiazole rings, are confirmed via HMBC and COSY correlations. For example, methyl protons (δ 2.05) correlate with gem-dichloro carbons (δ 90.0) to establish the aliphatic chain, while thiazole units are validated through heteronuclear couplings . Absolute configuration is determined by comparing synthetic standards (e.g., lyngbyabellin A) with natural isolates .
Q. What in vitro models are used to evaluate this compound’s cytotoxic activity, and how is potency quantified?
Cytotoxicity is typically assessed using human colon cancer cell lines (e.g., HCT116), with IC50 values calculated via dose-response curves. For Lyngbyabellin N (a derivative), IC50 values of 40.9 ± 3.3 nM against HCT116 highlight its potency. Assays follow standardized protocols with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?
Discrepancies often arise from variations in extraction methods, compound purity, or assay conditions. For instance, differences in cytotoxicity between lyngbyabellins may stem from structural modifications (e.g., α-hydroxyisovaleric vs. α,β-dihydroxyisovaleric acid moieties). Researchers employ orthogonal validation methods, such as synthetic analog testing and meta-analyses of bioassay parameters, to isolate confounding variables .
Q. What synthetic challenges arise in replicating this compound’s halogenated structure, and how are they addressed?
Key challenges include stereochemical control during chlorination and stability of the gem-dichloro moiety. Strategies involve using chiral auxiliaries and low-temperature halogenation protocols. For example, synthetic lyngbyabellin A requires precise acylation of hydroxy groups (e.g., C-14 acylation in lyngbyabellin C derivatives) to mirror natural products .
Q. What statistical frameworks are used to validate this compound’s structure-activity relationships (SAR)?
Multivariate analyses, such as principal component analysis (PCA) or partial least squares regression (PLSR), correlate structural features (e.g., chlorine substitution, thiazole arrangement) with bioactivity. For example, SAR studies on lyngbyabellins K-N reveal that N,N-dimethylvaline terminals enhance cytotoxicity, validated through significance testing (p < 0.05) .
Methodological Considerations
Q. How are extraction protocols optimized to minimize degradation of this compound during isolation?
Lyophilized cyanobacterial biomass is extracted with non-polar solvents (e.g., dichloromethane) under inert atmospheres to prevent oxidation. Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates labile fractions, monitored via LC-MS .
Q. What ethical and reproducibility standards apply to this compound research involving biological samples?
Studies must adhere to institutional review board (IRB) guidelines for cytotoxicity testing, including cell line authentication and contamination checks (e.g., mycoplasma screening). Data transparency is enforced through public deposition of NMR and crystallographic data .
Data Presentation Guidelines
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Tables : Include NMR shifts, cytotoxicity metrics, and synthetic yields. Example:
Compound IC50 (nM) Chlorine Substituents Reference Lyngbyabellin N 40.9 ± 3.3 7,7-dichloro -
Figures : Annotate HMBC correlations or dose-response curves to highlight structural/functional relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
